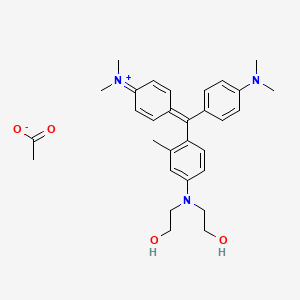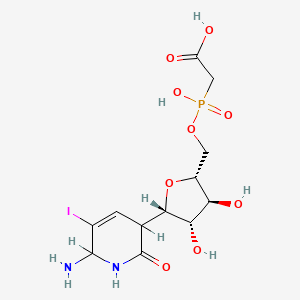
((5-(6-Amino-5-iodo-2-oxo-1,2,3,6-tetrahydropyridin-3-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “((5-(6-Amino-5-iodo-2-oxo-1,2,3,6-tetrahydropyridin-3-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid)” is a complex organic molecule that features multiple functional groups, including amino, iodo, oxo, hydroxyl, and phosphoryl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “((5-(6-Amino-5-iodo-2-oxo-1,2,3,6-tetrahydropyridin-3-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid)” can be approached through multi-step organic synthesis. Key steps may include:
Formation of the tetrahydropyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the iodo group: Iodination can be performed using reagents such as iodine or N-iodosuccinimide (NIS).
Attachment of the furan ring: This can be done through glycosylation reactions.
Phosphorylation: The hydroxyl group can be phosphorylated using reagents like phosphorus oxychloride (POCl3) or phosphoryl chloride.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the oxo group may yield alcohols.
科学的研究の応用
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, the compound may be used as a probe to study enzyme activities or as a ligand in receptor binding studies.
Medicine
Potential medicinal applications include its use as a drug candidate or as a precursor for the synthesis of pharmaceuticals.
Industry
In industry, the compound may find applications in the development of new materials or as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of “((5-(6-Amino-5-iodo-2-oxo-1,2,3,6-tetrahydropyridin-3-yl)-3,4-dihydroxytetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl}acetic acid)” would depend on its specific interactions with molecular targets. Potential targets include enzymes, receptors, and nucleic acids. The compound’s effects may involve inhibition or activation of these targets, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
5-Iodo-2-oxo-1,2,3,6-tetrahydropyridine: Shares the tetrahydropyridine and iodo groups.
3,4-Dihydroxytetrahydrofuran: Contains the dihydroxytetrahydrofuran moiety.
Phosphorylated acetic acid derivatives: Similar in having the phosphoryl group attached to an acetic acid backbone.
特性
CAS番号 |
117626-84-3 |
|---|---|
分子式 |
C12H18IN2O9P |
分子量 |
492.16 g/mol |
IUPAC名 |
2-[[(2R,3S,4S,5S)-5-(2-amino-3-iodo-6-oxo-2,5-dihydro-1H-pyridin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]acetic acid |
InChI |
InChI=1S/C12H18IN2O9P/c13-5-1-4(12(20)15-11(5)14)10-9(19)8(18)6(24-10)2-23-25(21,22)3-7(16)17/h1,4,6,8-11,18-19H,2-3,14H2,(H,15,20)(H,16,17)(H,21,22)/t4?,6-,8-,9+,10+,11?/m1/s1 |
InChIキー |
MFNFWLKYQFFJSF-MZYLLPMKSA-N |
異性体SMILES |
C1=C(C(NC(=O)C1[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(CC(=O)O)O)O)O)N)I |
正規SMILES |
C1=C(C(NC(=O)C1C2C(C(C(O2)COP(=O)(CC(=O)O)O)O)O)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




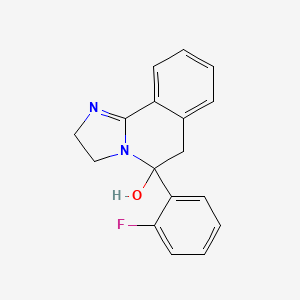



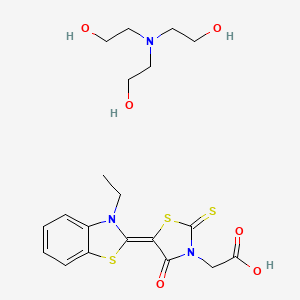

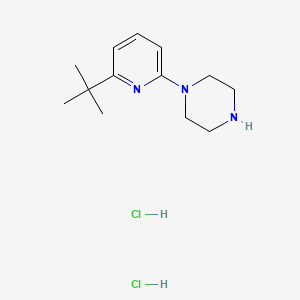
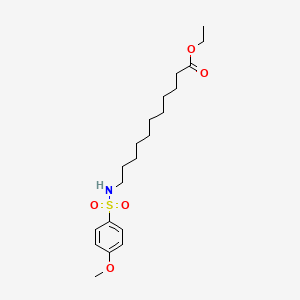
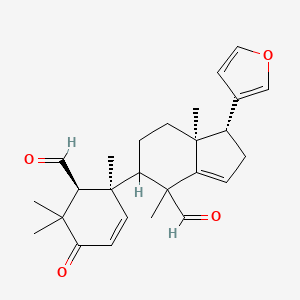
![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B12721747.png)
